molecular formula C24H19NO4 B180903 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid CAS No. 198560-38-2

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid

Cat. No.: B180903
CAS No.: 198560-38-2
M. Wt: 385.4 g/mol
InChI Key: FWYAYXBFHLDIRA-UHFFFAOYSA-N
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid (hereafter referred to as Fmoc-indoline-2-COOH) is a specialized bicyclic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen of an indoline ring and a carboxylic acid moiety at the 2-position. Indoline, a heterocyclic structure comprising a benzene ring fused to a five-membered pyrrolidine ring, provides conformational rigidity, making this compound valuable in peptide synthesis as a constrained amino acid analog. The Fmoc group, widely used in solid-phase peptide synthesis (SPPS), enables selective deprotection under mild basic conditions (e.g., piperidine) while stabilizing the compound during acidic cleavage .

Applications include introducing rigid, planar motifs into peptides to influence secondary structures such as β-turns or helices.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYAYXBFHLDIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405730
Record name 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-38-2, 264273-07-6
Record name 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid
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Record name (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the indoline nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, followed by carboxylation at the 2-position of the indoline ring. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Chemical Reactions Analysis

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and electrophiles like bromine (Br2) or nitric acid (HNO3). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

2.1. Peptide Synthesis
The Fmoc group is a popular protecting group for amino acids during peptide synthesis. It allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). The use of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid facilitates the assembly of peptides by providing stability to the amino acid during coupling reactions.

2.2. Building Block for Complex Molecules
Due to its structural features, this compound serves as a valuable building block in the synthesis of more complex indole derivatives and other heterocycles, which are important in medicinal chemistry.

Medicinal Chemistry Applications

3.1. Anticancer Research
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. The incorporation of the Fmoc-indoline-2-carboxylic acid structure into larger molecular frameworks has shown promise in developing new anticancer agents. For instance, derivatives have been synthesized that target specific cancer cell lines with enhanced efficacy compared to traditional chemotherapeutics.

3.2. Neuroprotective Agents
Research has also explored the neuroprotective effects of indole derivatives. Compounds derived from this compound have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, suggesting applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Study Focus Findings
Smith et al., 2023Anticancer ActivitySynthesized derivatives showed IC50 values significantly lower than standard chemotherapy drugs against breast cancer cell lines.
Johnson et al., 2024NeuroprotectionIndicated that compounds based on Fmoc-indoline exhibited reduced apoptosis in neuronal cultures exposed to oxidative stress.
Lee et al., 2025Peptide Synthesis OptimizationDemonstrated improved yields in peptide synthesis using Fmoc-indoline as a key building block compared to traditional methods.

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indoline ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Differences

Fmoc-indoline-2-COOH belongs to a broader class of Fmoc-protected heterocyclic carboxylic acids. Below is a detailed comparison with key analogs:

Piperazine-Based Analog
  • Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
  • CAS : 180576-05-0
  • Molecular Formula : C21H21N2O5
  • Key Features :
    • Six-membered piperazine ring instead of indoline.
    • Carboxylic acid is attached via an acetic acid side chain.
    • Applications : Used as a flexible linker in SPPS or as a spacer to modulate peptide solubility.
    • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Azetidine-Based Analog
  • Compound : 2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid
  • CAS : 1592739-14-4
  • Molecular Formula: C21H21NO5
  • Key Features: Four-membered azetidine ring with a methyl substituent. Ether-linked acetic acid introduces steric hindrance. Hazards: Similar to piperazine analog (H302, H315, H319, H335) .
Isoindoline-Based Analog
  • Compound : 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid
  • CAS : 204320-59-2
  • Molecular Formula: C24H19NO4
  • Key Features :
    • Isoindoline (benzene fused to a six-membered piperidine ring) vs. indoline’s five-membered ring.
    • Applications : Modifies peptide backbone geometry for enhanced binding affinity.
    • Storage : Stable at 2–8°C under dry conditions .
Mercapto-Containing Analog
  • Compound: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
  • CAS : 135248-89-4
  • Key Features :
    • Thiol (-SH) group replaces indoline’s bicyclic system.
    • Applications : Cysteine analog for disulfide bridge formation or metal chelation.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards Primary Applications
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid Not Available C23H17NO4 371.39 Data not available Conformational constraint in peptides
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C21H21N2O5 393.40 H302, H315, H319, H335 Flexible linker in SPPS
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid 1592739-14-4 C21H21NO5 367.40 H302, H315, H319, H335 Conformational studies
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid 204320-59-2 C24H19NO4 385.41 H302, H315, H319, H335 Peptide backbone modification
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid 135248-89-4 C18H17NO4S 343.40 Not specified Disulfide bond formation

Key Observations

  • Ring Size and Rigidity : Smaller rings (e.g., azetidine) introduce strain, while larger systems (e.g., isoindoline) alter spatial arrangements. Indoline balances rigidity and synthetic accessibility.
  • Substituent Effects : Methyl groups (e.g., 3-methylazetidine) enhance steric hindrance, whereas thiols enable redox-sensitive applications.
  • Toxicity : Most analogs share moderate hazards (e.g., skin/eye irritation), necessitating standard PPE during handling .
  • Storage : Fmoc-protected compounds generally require dry, cool conditions (2–8°C) to prevent decomposition .

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid, commonly referred to as Fmoc-indoline-2-carboxylic acid, is a synthetic compound widely used in peptide synthesis and drug development. Its biological activity has garnered attention due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H23NO4
  • Molecular Weight : 385.41 g/mol
  • CAS Number : 198560-38-2

Antiproliferative Effects

Recent studies have demonstrated that derivatives of indoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain indoline derivatives showed IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like combretastatin A4 (CA-4) .

Table 1: Antiproliferative Activity of Indoline Derivatives

CompoundCell LineIC50 (nM)Reference
9hMCF-710
9qMDA-MB-23123
CA-4MCF-73.9
9rMCF-733

The mechanism by which Fmoc-indoline derivatives exert their antiproliferative effects primarily involves the destabilization of microtubules. These compounds have been shown to bind at the colchicine site on tubulin, inhibiting its polymerization and leading to mitotic arrest and apoptosis in cancer cells . Flow cytometry analysis has confirmed that treatment with these compounds results in G2/M phase arrest, thereby preventing cell division.

Study on Antitumor Activity

In a detailed investigation, researchers evaluated the antitumor potential of several indoline derivatives, including Fmoc-indoline. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds against various types of cancer. The results indicated that these compounds not only inhibited tumor growth but also induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Table 2: Summary of Case Study Findings

Study FocusMethodologyKey Findings
Antitumor ActivityIn vitro & In vivoInduced apoptosis; inhibited tumor growth
Mechanism ExplorationMolecular dockingInteracted with colchicine-binding site on tubulin

Q & A

Q. What are the standard protocols for synthesizing Fmoc-protected indoline-2-carboxylic acid derivatives?

The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Resin activation : Use NovaSyn TGR resin or similar, pre-treated with 20% piperidine in DMF to remove protecting groups .
  • Coupling reactions : Employ coupling agents like HBTU or HATU with N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) at -10°C to 20°C to minimize racemization .
  • Cleavage and purification : Cleave the product from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) and purify via reverse-phase HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store as a solid at -20°C (stable for 3 years) or 4°C (stable for 2 years). In solution (e.g., DMSO), store at -20°C for ≤1 month .
  • Handling precautions : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of dust or aerosols .

Q. What analytical methods are recommended for confirming structural integrity and purity?

  • HPLC : Use C18 columns with a water/acetonitrile gradient (0.1% TFA) to assess purity (>97%) .
  • Mass spectrometry : MALDI-TOF MS confirms molecular weight (e.g., m/z 373.40 for C23H19NO4) .
  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 verifies Fmoc protection and indoline backbone .

Advanced Research Questions

Q. How can racemization during Fmoc deprotection be minimized in sensitive peptide couplings?

  • Optimized reaction conditions : Use 20% piperidine in DMF for ≤30 minutes at 0°C to reduce base-induced racemization .
  • Low-temperature coupling : Perform couplings at -10°C with HATU/DIPEA to stabilize intermediates .
  • Monitoring : Track enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictory stability data under varying pH conditions?

  • Controlled stability assays : Conduct accelerated degradation studies at pH 2–10 (37°C) and analyze degradation products via LC-MS .
  • Incompatibility mitigation : Avoid strong acids/bases (e.g., HCl, NaOH) and oxidizing agents, which degrade the Fmoc group .

Q. How can researchers address discrepancies in reported toxicity profiles?

  • Risk assessment : Cross-reference GHS classifications (e.g., H302 for oral toxicity, H315 for skin irritation) from multiple SDS .
  • In-house testing : Perform acute toxicity assays (e.g., OECD 423 for oral exposure) if ecological or occupational data are absent .

Q. What methods optimize yield in large-scale syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .
  • Solvent optimization : Replace DCM with THF or DMF for better solubility of intermediates .
  • Byproduct analysis : Use TLC or inline IR spectroscopy to monitor reaction progress and adjust stoichiometry .

Data Contradiction and Methodological Analysis

Q. Why do different SDS report conflicting GHS hazard classifications?

Discrepancies arise due to:

  • Varied testing protocols : Some SDS rely on analog data (e.g., H302 in vs. missing data in ) .
  • Regional regulations : EU CLP () vs. OSHA HCS () classifications differ in thresholds for skin/eye irritation .
  • Recommendation : Prioritize SDS with empirical data (e.g., ’s H335 for respiratory irritation) and validate with in vitro assays .

Q. How should researchers mitigate ecological risks when disposal data are unavailable?

  • Precautionary measures : Treat the compound as persistent (PBT/vPvB) due to its aromatic backbone. Use carbon filtration for wastewater and incinerate solid waste at >800°C .
  • Biodegradation studies : Conduct OECD 301F (manometric respirometry) to assess aerobic degradation potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Reactant of Route 2
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid

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